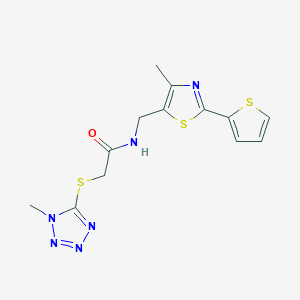

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Description

This compound features a tetrazole-thioether core linked to a thiazole-methylacetamide scaffold. The tetrazole ring (1-methyl-1H-tetrazol-5-yl) provides strong electron-withdrawing properties and metabolic stability, while the thiophen-2-yl substituent on the thiazole ring enhances aromatic interactions and moderate lipophilicity. This structural architecture suggests applications in medicinal chemistry, particularly for targets requiring heterocyclic engagement, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6OS3/c1-8-10(23-12(15-8)9-4-3-5-21-9)6-14-11(20)7-22-13-16-17-18-19(13)2/h3-5H,6-7H2,1-2H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRJXNOAWXOYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NN=NN3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a novel derivative of tetrazole that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.3 g/mol. The structure features a tetrazole ring, which is known for its versatile biological activity due to its ability to form hydrogen bonds and engage in π-stacking interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₆OS |

| Molecular Weight | 270.3 g/mol |

| CAS Number | 1226439-46-8 |

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one in focus demonstrated antibacterial and antifungal activities. For instance, a related tetrazole compound showed better activity than ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In vitro tests using the disc diffusion method revealed that some synthesized tetrazole derivatives had notable zones of inhibition against pathogens such as Candida albicans and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Properties

Tetrazole-containing compounds have been studied for their anti-inflammatory effects. The presence of the tetrazole moiety allows these compounds to inhibit various inflammatory pathways. For example, derivatives have been shown to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of tetrazole derivatives is another area of active research. Studies have indicated that certain compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. The compound under discussion may share similar pathways due to its structural characteristics .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : It could bind to receptors associated with inflammatory responses or cancer cell signaling pathways, altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Electronic Effects: The target’s tetrazole (pKa ~4.9) offers stronger hydrogen-bonding capacity than thiadiazole (pKa ~8.5) in compound 27 , enhancing interactions with polar enzyme pockets.

Pharmacokinetics :

- The target’s molecular weight (~432 Da) and LogP (~3.2) align with Lipinski’s rules for oral bioavailability, whereas bulkier analogs (e.g., 9c, MW ~585 Da) may face absorption challenges .

- The methyl group on the thiazole improves metabolic stability compared to propargyl-containing compounds like P10, which are prone to oxidative degradation .

The absence of strongly electronegative groups (e.g., bromine in 9c or trifluoromethyl in NRMA-6) may reduce off-target toxicity .

Synthetic Accessibility :

- The target’s synthesis likely parallels methods for compound 23 in , utilizing thioether coupling under mild basic conditions (e.g., Et₃N) . However, the thiophen-2-yl substituent requires regioselective thiazole functionalization, contrasting with sulfonamide-based intermediates in .

Q & A

Q. What are the standard synthetic protocols for preparing 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling reactions under heterogeneous catalytic conditions. For analogous compounds, a two-step procedure is employed:

Nucleophilic substitution : React 1-methyl-1H-tetrazole-5-thiol with a halogenated acetamide intermediate (e.g., bromoacetamide derivatives) in PEG-400 solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour .

Workup : Monitor reaction completion via TLC, cool the mixture, precipitate with ice water, and recrystallize from aqueous acetic acid. For thiazole intermediates, reflux in propan-2-ol with hydrazine hydrate (3–4 hours) ensures efficient cyclization .

Q. How is the structural confirmation of the compound performed?

- Methodological Answer : Structural elucidation relies on spectroscopic and analytical techniques:

- IR spectroscopy : Identify functional groups (e.g., tetrazole C=N stretch at ~1500 cm⁻¹, thioether S-C at ~650 cm⁻¹) .

- ¹H NMR : Confirm substituent environments (e.g., methyl groups δ 2.22–2.71, aromatic protons δ 7.16–7.35) .

- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize the reaction yield during the synthesis of thiazole-tetrazole acetamide derivatives?

- Methodological Answer : Key factors include:

- Catalyst selection : Bleaching Earth Clay in PEG-400 enhances reactivity by stabilizing intermediates and reducing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., PEG-400) improve solubility, while propan-2-ol facilitates cyclization via hydrogen bonding .

- Temperature control : Maintaining 70–80°C prevents thermal decomposition of tetrazole-thiol intermediates .

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Docking studies predict binding interactions with target proteins. For example:

- Binding mode analysis : Derivatives with thiophene and thiazole moieties (e.g., compound 9c in ) adopt distinct poses in active sites, suggesting substituent modifications to improve hydrogen bonding or hydrophobic contacts .

- Scoring functions : Prioritize derivatives with lower binding energies (e.g., <−8 kcal/mol) for further in vitro validation .

Q. What analytical approaches resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation strategies include:

- 2D NMR (e.g., HSQC, HMBC) : Resolve ambiguous ¹H/¹³C assignments by correlating proton-proton and carbon-proton couplings (not explicitly mentioned in evidence but inferred as a standard practice).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ ion within 5 ppm error) .

- X-ray crystallography : Resolve stereochemical ambiguities for crystalline derivatives (e.g., ’s reported melting points and crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.